1-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide
Overview
Description
1-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide is a chemical compound characterized by the presence of chloro, fluoro, and sulfonamide functional groups
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, which are then utilized in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance the compound’s binding affinity and specificity towards these targets. The sulfonamide moiety is known to form strong hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)ethan-1-amine: This compound has a similar structure but lacks the sulfonamide group, which may result in different chemical and biological properties.
2-(2-chloro-6-fluorophenyl)-1-(4-methoxy-2-methylphenyl)ethan-1-amine: This compound contains a methoxy group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of chloro, fluoro, and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c1-10-5-2-3-8-14(10)17-20(18,19)9-11-12(15)6-4-7-13(11)16/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZZYECWQWXZSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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